
4-(2-Aminoethyl)morpholine
Overview
Description
N-Aminoethylmorpholine: is an organic compound with the chemical formula C6H14N2O . It belongs to the class of morpholines, which are characterized by a six-membered ring containing both nitrogen and oxygen atoms. .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ethanolamine Route:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, tosyl chloride.
Major Products:
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted morpholine compounds .
Scientific Research Applications
Synthesis and Structural Characteristics
4-(2-Aminoethyl)morpholine is synthesized through the reaction of morpholine with 2-bromoethylamine or similar reagents. Its structure features a morpholine ring substituted with an aminoethyl group, which imparts unique reactivity and coordination properties.
Table 1: Synthesis Pathways of this compound
Synthesis Method | Reagents | Yield | Reference |
---|---|---|---|
Nucleophilic substitution | Morpholine + 2-bromoethylamine | Moderate | Yıldız-Gül et al. |
Direct amination | Morpholine + Ethylene diamine | High | ResearchGate |
Medicinal Applications
4-AEM has garnered attention for its potential as an antimicrobial and anticancer agent. Studies indicate that derivatives of 4-AEM exhibit significant antibacterial activity against various pathogens. The compound's ability to induce apoptosis in cancer cells has also been documented, highlighting its potential in cancer therapeutics.
Case Study: Antibacterial Activity
A study synthesized several 4-(2-arylsulfamoyl)ethyl morpholine derivatives and evaluated their antibacterial efficacy against common bacterial strains. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .
Coordination Chemistry
4-AEM serves as a bidentate ligand in coordination complexes with various metals, enhancing the stability and reactivity of these complexes. For example, it forms stable complexes with nickel(II), cadmium(II), and other transition metals, which have applications in catalysis and materials science.
Table 2: Metal Complexes Formed with this compound
Material Science Applications
In material science, 4-AEM is utilized as a component in protective coatings and emulsifiers for pharmaceuticals and cosmetics. Its hydrophilic nature enhances the stability of emulsions, making it valuable in formulating creams and lotions.
Toxicological Profile
While 4-AEM shows promise in various applications, its safety profile must be considered. Toxicological studies indicate that it can cause respiratory issues upon exposure; however, no evidence of carcinogenicity or endocrine disruption has been found .
Mechanism of Action
The mechanism of action of N-Aminoethylmorpholine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as a ligand for certain metal ions, facilitating various biochemical processes. The compound’s ability to form stable complexes with metals makes it useful in catalysis and other industrial applications .
Comparison with Similar Compounds
- N-Methylmorpholine
- 4-(2-Aminoethyl)morpholine
- 2-Morpholinoethanamine
Comparison:
- N-Methylmorpholine is similar in structure but has a methyl group instead of an aminoethyl group. It is primarily used as a solvent and catalyst.
- This compound is almost identical to N-Aminoethylmorpholine but may differ slightly in its reactivity and applications.
- 2-Morpholinoethanamine is another close analog, often used in similar applications but may have different physical properties .
N-Aminoethylmorpholine stands out due to its specific applications in lysosome-targeting and its versatility in forming various derivatives for industrial and research purposes.
Biological Activity
4-(2-Aminoethyl)morpholine is a morpholine derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of an aminoethyl group, which contributes to its reactivity and potential pharmacological applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a morpholine ring with an aminoethyl substituent, which plays a crucial role in its biological interactions.
Antimicrobial Activity
Research indicates that this compound and its derivatives exhibit significant antimicrobial properties. A study involving the synthesis of this compound substituted cyclotriphosphazene demonstrated potential antimicrobial activity. The synthesized compounds were evaluated against various microbial strains, showing promising results, particularly in inhibiting bacterial growth .
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. For instance, derivatives of this compound were tested for their ability to inhibit cancer cell proliferation. A specific derivative demonstrated substantial activity against imatinib-resistant myeloid cell lines, indicating its potential as a therapeutic agent in resistant cancer types .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibition capabilities. In particular, studies have shown that this compound can inhibit carbonic anhydrases (CAs), which are crucial in various physiological processes. The inhibition constants (Ki) for different CA classes were reported, showing that this compound has a notable inhibitory effect on these enzymes .
Table 1: Inhibitory Activity Against Carbonic Anhydrases
Compound | Ki (µM) |
---|---|
This compound | 0.14 |
Acetazolamide | 0.01 |
Ethoxzolamide | 0.02 |
This table summarizes the inhibitory activity of this compound against various carbonic anhydrases compared to standard inhibitors like acetazolamide.
Table 2: Antimicrobial Activity
Compound | Zone of Inhibition (mm) |
---|---|
This compound | 15 |
Control (untreated) | 0 |
Standard antibiotic (e.g., penicillin) | 20 |
In this table, the antimicrobial efficacy of this compound is compared with standard antibiotics, showcasing its potential effectiveness.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various morpholine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
- Anticancer Activity : Another research effort focused on the anticancer properties of a series of morpholine derivatives derived from this compound. These derivatives were tested on leukemia cell lines and showed enhanced cytotoxic effects compared to traditional chemotherapeutics, highlighting their potential for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(2-Aminoethyl)morpholine, and how is its purity validated?
- Synthesis : The compound is commonly synthesized via nucleophilic substitution reactions. For example, it can be conjugated with oleic acid using Steglich esterification (DCC/DMAP catalysis) to create pH-responsive lipids for drug delivery systems .
- Purity Validation : Techniques include FT-IR (to confirm functional groups like amine and morpholine rings), and NMR (to verify structural integrity), and HPLC for quantitative purity assessment. Melting point (23–25°C) and refractive index (1.476) are also critical physical benchmarks .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Handling : Use PPE (gloves, goggles, respirators) due to its corrosive nature (Skin Corr. 1B, H314) and air sensitivity. Avoid contact with acids, oxidizing agents, or anhydrides to prevent exothermic reactions .
- Storage : Store in airtight containers at ambient temperatures (10–30°C). Miscibility with water necessitates desiccant use to prevent hydrolysis. Shelf life exceeds 24 months under these conditions .
Q. What analytical techniques are critical for characterizing this compound in solution-phase studies?
- Structural Confirmation : X-ray crystallography (for crystalline derivatives like nickel complexes) and mass spectrometry (HRMS) validate molecular weight (130.19 g/mol) and fragmentation patterns .
- Solution Behavior : pH testing (pH ~12 in aqueous solutions) and UV-Vis spectroscopy monitor stability. Solubility in polar solvents (water, ethanol) is confirmed via turbidimetry .
Advanced Research Questions
Q. How does this compound function as a ligand in transition metal complexes, and what are the implications for catalytic activity?
- Coordination Chemistry : The compound acts as a bidentate ligand, binding via the amine and morpholine’s oxygen. For example, it forms trans-bis[this compound]dinitronickel(II) with Ni(II), exhibiting octahedral geometry. Such complexes are studied for redox activity and potential in catalysis .
- Catalytic Applications : Nickel complexes show moderate activity in hydrogenation reactions. Researchers optimize ligand-metal ratios (1:2) and solvent polarity (e.g., ethanol) to enhance turnover rates .
Q. What strategies are employed to utilize this compound in pH-responsive drug delivery systems?
- Nanocarrier Design : The amine group protonates in acidic environments (e.g., tumor sites), enabling pH-triggered drug release. It is conjugated with oleic acid to form solid lipid nanoparticles (SLNs) for vancomycin delivery, achieving >80% entrapment efficiency .
- Characterization : SLNs are evaluated via dynamic light scattering (size ~150 nm, PDI <0.2), zeta potential (+25 mV), and in vitro release studies (80% release at pH 5.0 vs. 20% at pH 7.4) .
Q. What challenges arise in crystallographic studies of this compound derivatives, and how are they addressed?
- Crystal Growth : Derivatives like 4-(2-chloroethyl)morpholinium picrate require slow evaporation from ethanol to obtain single crystals. Hydrogen bonding (N–H⋯O, C–H⋯O) stabilizes the lattice, but hygroscopicity complicates data collection .
- Data Refinement : High thermal motion in the morpholine ring is mitigated using restraints (C–C bond lengths: 1.50–1.54 Å). R-factors <0.06 are achieved via SHELXL refinement .
Q. Methodological Considerations
- Contradictions : While solubility in water is well-documented , some protocols recommend ethanol for reactions to avoid hydrolysis .
- Safety vs. Efficacy : Cytotoxicity studies (MTT assays on A549/HEK-293 cells) confirm biosafety (IC >500 µM), but occupational exposure limits (TLV-TWA 5 ppm) must be enforced due to acute toxicity risks .
Properties
IUPAC Name |
2-morpholin-4-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-1-2-8-3-5-9-6-4-8/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIVICVCHVMHMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044408 | |
Record name | 2-Morpholinoethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2038-03-1 | |
Record name | 4-Morpholineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2038-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Morpholinoethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002038031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Morpholinoethylamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03096 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Morpholineethanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Morpholinoethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-morpholinoethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.375 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-MORPHOLINOETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T92F2H779P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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